Ácido 3-aminobutanoico

Descripción general

Descripción

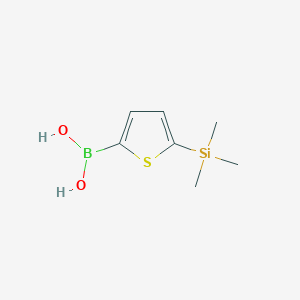

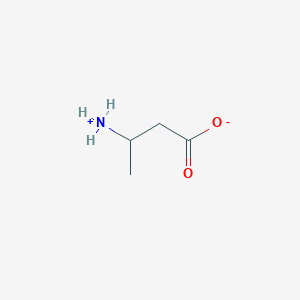

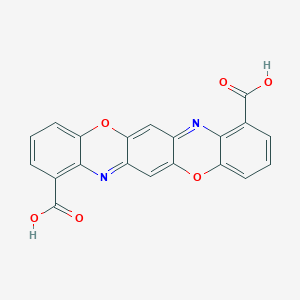

Ácido DL-3-Aminobutírico: es un ácido beta-amino que es ácido butírico sustituido por un grupo amino en la posición 3. Es un aminoácido no proteinogénico, lo que significa que no se incorpora a las proteínas durante la traducción. Este compuesto tiene una fórmula molecular de C4H9NO2 y un peso molecular de 103,12 g/mol . Es conocido por su función como metabolito y su participación en varios procesos bioquímicos .

Aplicaciones Científicas De Investigación

El ácido DL-3-Aminobutírico tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

El mecanismo de acción del ácido DL-3-Aminobutírico implica su interacción con objetivos moleculares y vías específicas. Se sabe que induce resistencia a los patógenos en las plantas al activar los mecanismos de defensa. Esto implica la activación de las plantas para mejorar su resistencia a los ataques de patógenos posteriores . El compuesto interactúa con las vías de señalización que regulan la resistencia sistémica inducida (ISR) en las plantas .

Análisis Bioquímico

Biochemical Properties

3-Aminobutanoic acid plays a role as a building block in the synthesis of complex molecules . It is utilized as an intermediate for the preparation of various bioactive compounds, agrochemicals, and peptides due to its amino functional group, which allows for subsequent reactions like acylation and coupling .

Cellular Effects

The cellular effects of 3-Aminobutanoic acid are not fully understood. It is known that it can protect plants against a challenge infection with P. infestans . It has various levels of susceptibility for the pathogen .

Molecular Mechanism

It is known that it can be used as a reactant to synthesize N-aryl amino butanoic acids by Ullmann type aryl amination reaction with aryl halides .

Temporal Effects in Laboratory Settings

It is known that it is used in peptide synthesis .

Metabolic Pathways

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El ácido DL-3-Aminobutírico se puede sintetizar a través de varios métodos. Un método común implica la cristalización del ácido a partir de etanol acuoso o metanol/éter. El ácido también se puede cristalizar calentando una solución de etanol ligeramente diluida y añadiendo acetona . Otra ruta sintética implica la preparación de ácido DL-3-Aminobutírico a partir de 5,6-dihidro-6-metilúracil .

Métodos de Producción Industrial: Los métodos de producción industrial para el ácido DL-3-Aminobutírico generalmente implican síntesis a gran escala utilizando técnicas de cristalización similares. El compuesto se purifica mediante recristalización para alcanzar los niveles de pureza deseados .

Análisis De Reacciones Químicas

Tipos de Reacciones: El ácido DL-3-Aminobutírico experimenta varias reacciones químicas, que incluyen:

Oxidación: El grupo amino se puede oxidar para formar los derivados oxo correspondientes.

Reducción: El grupo carboxilo se puede reducir para formar los alcoholes correspondientes.

Sustitución: El grupo amino puede participar en reacciones de sustitución con varios electrófilos.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio se utilizan comúnmente.

Sustitución: Los electrófilos como los haluros de alquilo y los cloruros de acilo se utilizan en reacciones de sustitución.

Productos Principales:

Oxidación: Derivados oxo del ácido DL-3-Aminobutírico.

Reducción: Derivados alcohólicos del ácido DL-3-Aminobutírico.

Sustitución: Ácidos N-aril amino butanoicos y derivados de piperidinona sustituidos.

Comparación Con Compuestos Similares

Compuestos Similares:

Ácido DL-3-Aminoisobutírico:

Ácido gamma-aminobutírico: Un neurotransmisor en el sistema nervioso central, difiere del ácido DL-3-Aminobutírico en su estructura y función.

Singularidad: El ácido DL-3-Aminobutírico es único debido a su papel específico en la inducción de resistencia en las plantas y su participación en varias vías bioquímicas. Su capacidad para modular las respuestas fisiológicas y sus diversas aplicaciones en diferentes campos lo convierten en un compuesto de gran interés .

Propiedades

IUPAC Name |

3-aminobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-3(5)2-4(6)7/h3H,2,5H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQEBBZSWEGYTPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4040975 | |

| Record name | beta-Aminobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Aminobutanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031654 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1000 mg/mL at 25 °C | |

| Record name | 3-Aminobutanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031654 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

541-48-0, 2835-82-7 | |

| Record name | β-Aminobutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=541-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Aminobutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-3-Aminobutyric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77380 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 3-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | beta-Aminobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.986 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-3-aminobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.743 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-AMINOBUTYRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4282SA5CTS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Aminobutanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031654 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

193.0 °C | |

| Record name | 3-Aminobutanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031654 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3-Aminobutanoic acid?

A1: The molecular formula of 3-Aminobutanoic acid is C4H9NO2, and its molecular weight is 103.12 g/mol. [, ]

Q2: What spectroscopic data is available for characterizing 3-Aminobutanoic acid?

A2: Researchers have utilized Infrared (IR) and Raman spectroscopy to analyze the vibrational modes of 3-Aminobutanoic acid, particularly in its zwitterionic form. Characteristic peaks have been observed around 3029, 2871, 1577, and 1288 cm-1, providing evidence for the zwitterionic dimer structure stabilized by –N-H∙∙∙O–C bonding. [] Additionally, 1H- and 13C-NMR spectroscopy has been used to confirm the structure and study the conformation of 3-Aminobutanoic acid-containing peptides. []

Q3: Are there any computational studies on the conformational preferences of 3-Aminobutanoic acid?

A3: Yes, computational studies using density functional theory (DFT) calculations have investigated the conformational preferences of 3-Aminobutanoic acid. These studies, often conducted at the B3LYP/6-311++G(d,p) level of theory, have explored the stability of zwitterionic monomer and dimer structures in different solvent environments. [, ]

Q4: How is 3-Aminobutanoic acid typically synthesized?

A4: Several synthetic routes have been explored for obtaining enantiomerically pure 3-Aminobutanoic acid:

- Diastereomer Separation: One method involves the synthesis of N-phenethyl derivatives of 3-Aminobutanoic acid, followed by diastereomer separation and subsequent hydrogenolysis to yield the desired enantiomer. []

- Enzymatic Resolution: Another approach utilizes commercially available Candida antarctica lipase B for enzymatic resolution via aminolysis. This method offers the advantage of a solvent-free, one-pot process. [, ]

Q5: What are some notable applications of 3-Aminobutanoic acid?

A5: 3-Aminobutanoic acid serves as a valuable building block in organic synthesis, particularly for preparing:

- β-Peptides: It serves as a key component in the synthesis of β-peptides, which are peptide analogues with potential applications in drug design due to their increased resistance to enzymatic degradation. [, ]

- Perhydropyrimidin-4-ones: Researchers have utilized 3-Aminobutanoic acid as a precursor for synthesizing various stereoisomers of perhydropyrimidin-4-ones, which can be further functionalized to access a wider range of compounds. [, ]

- Crotonaldehyde Adducts: 3-Aminobutanoic acid has been employed in the synthesis of oligonucleotides containing specific crotonaldehyde adducts of deoxyguanosine, enabling the study of DNA damage and repair mechanisms. []

Q6: Does 3-Aminobutanoic acid play a role in biological systems?

A6: While 3-Aminobutanoic acid is not a proteinogenic amino acid, it has been identified as a potential metabolite in sugar beet root exudates, particularly under phosphorus deficiency. Its role in plant physiology and phosphorus mobilization is currently under investigation. []

Q7: Are there any known enzymatic reactions involving 3-Aminobutanoic acid?

A7: Yes, 3-Aminobutanoic acid serves as a substrate for certain enzymes:

- Candida antarctica Lipase A (CAL-A): CAL-A demonstrates chemoselectivity in hydrolyzing N-acylated tert-butyl esters of 3-Aminobutanoic acid, preferentially cleaving the amide bond over the tert-butyl ester bond. This selectivity makes CAL-A a valuable tool for chemoselective deprotection strategies in organic synthesis. []

- Flavin Adenine Dinucleotide-Dependent Oxidases: Enzymes like CmiS2, involved in the biosynthesis of the macrolactam antibiotic cremimycin, can utilize N-carboxymethyl-3-aminobutanoic acid as a substrate, albeit with lower preference compared to its longer chain counterpart N-carboxymethyl-3-aminononanoic acid. These enzymes catalyze the oxidative decarboxylation of these substrates to generate β-amino acid starter units for macrolactam biosynthesis. [, ]

Q8: Has the environmental impact of 3-Aminobutanoic acid production been assessed?

A8: Yes, researchers have compared the environmental impact of different synthetic routes for 3-Aminobutanoic acid production. One study found that while a chemical approach provided a higher yield, a chemoenzymatic route was more favorable in terms of raw material consumption, cost, and potential health risks. The study emphasizes the importance of considering mass balancing and environmental factors in early process development. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,3R,9S,10S,13R,14R,17R)-17-[(2R)-6-Hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-1,3-diol](/img/structure/B145637.png)

![[2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate](/img/structure/B145641.png)

![(10R)-10-[(1S,10R,19S)-5,14,15-trihydroxy-8,18,20-trioxapentacyclo[8.7.3.01,10.02,7.012,17]icosa-2(7),3,5,12,14,16-hexaen-19-yl]-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,10,14,15-tetrol](/img/structure/B145643.png)